molecular formula C15H16O2 B2641899 (3-Methoxyphenyl)(m-tolyl)methanol CAS No. 844683-32-5

(3-Methoxyphenyl)(m-tolyl)methanol

Cat. No.: B2641899
CAS No.: 844683-32-5
M. Wt: 228.291
InChI Key: GZERNPXBXFCTLY-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(m-tolyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of methanol where the hydrogen atoms are replaced by a 3-methoxyphenyl group and an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(m-tolyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as m-tolylmagnesium bromide reacts with 3-methoxybenzaldehyde. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The reaction mixture is often subjected to distillation and recrystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(m-tolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxyphenyl)(m-tolyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methoxyphenyl)(m-tolyl)methanol exerts its effects involves interactions with various molecular targets. The methoxy and tolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)(m-tolyl)methanol is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

(3-methoxyphenyl)-(3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11-5-3-6-12(9-11)15(16)13-7-4-8-14(10-13)17-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZERNPXBXFCTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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